

Application Notes and Protocols: FIIN-2 Treatment for NCI-H2077 Cell Line

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Compound of Interest		
Compound Name:	FIIN-2	
Cat. No.:	B15578185	Get Quote

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These application notes provide detailed protocols and quantitative data for the use of **FIIN-2**, a potent and irreversible pan-FGFR inhibitor, on the NCI-H2077 lung cancer cell line. This cell line is characterized by high-level amplification of Fibroblast Growth Factor Receptor 1 (FGFR1), making it a relevant model for studying FGFR-targeted therapies.

Introduction

FIIN-2 is a second-generation, irreversible inhibitor of the FGFR family of receptor tyrosine kinases.[1] It covalently binds to a cysteine residue in the P-loop of the ATP-binding pocket of FGFRs, potently inhibiting their activity.[2] This mechanism of action allows **FIIN-2** to overcome resistance to first-generation FGFR inhibitors that can be conferred by gatekeeper mutations in the kinase domain.[1][2] The NCI-H2077 cell line, derived from a patient with lung cancer, exhibits high-level FGFR1 amplification and is dependent on FGFR signaling for survival, making it a suitable in vitro model for evaluating the efficacy of FGFR inhibitors like **FIIN-2**.[2]

Mechanism of Action

FIIN-2 is an irreversible, pan-FGFR inhibitor with high potency against all four members of the FGFR family.[3][4] Its inhibitory activity is achieved through the formation of a covalent bond, leading to sustained target inhibition. In cancer cells with FGFR amplifications or activating mutations, such as NCI-H2077, inhibition of FGFR signaling by **FIIN-2** leads to the suppression



of downstream pro-survival pathways, including the MAPK/ERK and PI3K/AKT pathways, ultimately resulting in decreased cell proliferation and induction of apoptosis.

Quantitative Data

The following tables summarize the in vitro inhibitory activity of FIIN-2.

Table 1: FIIN-2 Biochemical Potency (IC50)

Target	IC50 (nM)
FGFR1	3.09 - 3.1
FGFR2	4.3
FGFR3	27
FGFR4	45 - 45.3
EGFR	204

Data compiled from multiple sources.[2][3][4][5]

Table 2: FIIN-2 Cellular Antiproliferative Activity (EC50)



Cell Line	Cancer Type	FGFR Alteration	FIIN-2 EC50 (nM)
NCI-H2077	Lung Cancer	FGFR1 Amplification	Potent Inhibition (Specific EC50 not detailed in search results)
NCI-H1581	Lung Cancer	FGFR1 Amplification	Potent Inhibition (Specific EC50 not detailed in search results)
RT112	Bladder Cancer	FGFR3/TACC3 Fusion	Potent Inhibition
A2780	Ovarian Carcinoma	FGFR4 Dependent	Potent Inhibition
4T1	Breast Cancer	Pan-FGFR Dependent	Potent Inhibition
Ba/F3 (FGFR1)	-	-	Single-digit nM range
Ba/F3 (FGFR2)	-	-	~1 nM
Ba/F3 (FGFR2 V564M)	-	Gatekeeper Mutant	58

Data compiled from multiple sources.[2][3][6][7]

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay for NCI-H2077 Cells Treated with FIIN-2

This protocol details the methodology for assessing the antiproliferative effect of **FIIN-2** on the NCI-H2077 cell line using a luminescence-based cell viability assay.

Materials:

NCI-H2077 cell line



- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
- FIIN-2 (resuspended in DMSO to a stock concentration of 10 mM)
- 96-well clear bottom, white-walled tissue culture plates
- Cell-Titer-Glo® Luminescent Cell Viability Assay kit
- Multimode plate reader with luminescence detection capabilities
- Sterile, multichannel pipettes and reservoirs
- CO2 incubator (37°C, 5% CO2)

Procedure:

- · Cell Seeding:
 - Culture NCI-H2077 cells in T-75 flasks until they reach 70-80% confluency.
 - Trypsinize the cells and perform a cell count.
 - Resuspend the cells in fresh, pre-warmed complete culture medium to a final concentration that will allow for seeding 1,500 cells in 100 μL per well of a 96-well plate.[2]
 [3][6]
 - \circ Seed 100 µL of the cell suspension into each well of the 96-well plate.
 - Incubate the plate for 24 hours to allow the cells to attach.[3][6]
- FIIN-2 Treatment:
 - Prepare a serial dilution of **FIIN-2** in complete culture medium from the 10 mM DMSO stock. It is recommended to perform a 10-point, 3-fold serial dilution to cover a wide concentration range (e.g., from 10 μM down to sub-nanomolar concentrations).

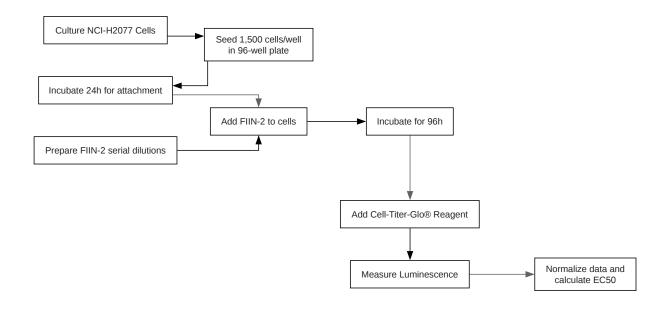


- Include a vehicle control (DMSO) at the same final concentration as the highest FIIN-2 concentration.
- After 24 hours of cell attachment, carefully remove the medium from the wells.
- Add 100 μL of the prepared FIIN-2 dilutions or vehicle control to the respective wells.
- Incubate the plate for 96 hours.[2][3][6]
- Cell Viability Assessment (Cell-Titer-Glo®):
 - After the 96-hour incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
 - Prepare the Cell-Titer-Glo® reagent according to the manufacturer's instructions.
 - Add 100 μL of the reconstituted Cell-Titer-Glo® reagent to each well.
 - Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
 - Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
 - Measure the luminescence of each well using a plate reader.
- Data Analysis:
 - Subtract the average background luminescence (from wells with medium and reagent only) from all experimental wells.
 - Normalize the data by expressing the luminescence of the treated wells as a percentage of the vehicle-treated control wells (% viability).
 - Plot the % viability against the log of the FIIN-2 concentration.
 - Use a non-linear regression analysis (e.g., sigmoidal dose-response) to calculate the
 EC50 value, which represents the concentration of FIIN-2 that inhibits cell growth by 50%.

Visualizations



Experimental Workflow

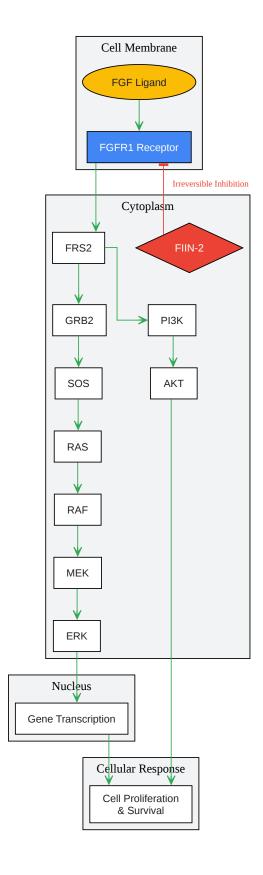


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Caption: Experimental workflow for determining the EC50 of FIIN-2 in NCI-H2077 cells.

FGFR Signaling Pathway Inhibition by FIIN-2





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Caption: FIIN-2 irreversibly inhibits FGFR1, blocking downstream signaling pathways.



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